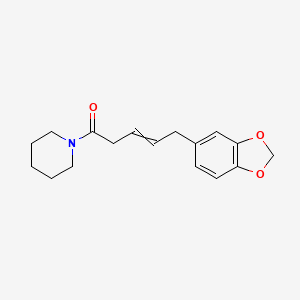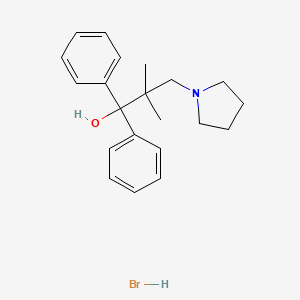![molecular formula C31H35NP2 B14688649 1-Propanamine, N,N-bis[2-(diphenylphosphino)ethyl]- CAS No. 30824-25-0](/img/structure/B14688649.png)
1-Propanamine, N,N-bis[2-(diphenylphosphino)ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanamine, N,N-bis[2-(diphenylphosphino)ethyl]- is a tertiary amine compound characterized by the presence of two diphenylphosphinoethyl groups attached to the nitrogen atom of 1-propanamine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanamine, N,N-bis[2-(diphenylphosphino)ethyl]- typically involves the alkylation of a primary amine with diphenylphosphinoethyl halides. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the halides. A common synthetic route involves the use of sodium hydride as a base to deprotonate the amine, followed by the addition of the diphenylphosphinoethyl halide. The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Propanamine, N,N-bis[2-(diphenylphosphino)ethyl]- undergoes various chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl halides, under basic or acidic conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Reduced amine derivatives.
Substitution: Alkylated or acylated amine products.
Wissenschaftliche Forschungsanwendungen
1-Propanamine, N,N-bis[2-(diphenylphosphino)ethyl]- has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It forms stable complexes with transition metals, which are useful in various catalytic processes.
Biology: Investigated for its potential as a chelating agent in biochemical studies.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 1-Propanamine, N,N-bis[2-(diphenylphosphino)ethyl]- primarily involves its ability to act as a ligand, forming stable complexes with metal ions. The diphenylphosphinoethyl groups provide steric and electronic stabilization to the metal center, enhancing the reactivity and selectivity of the metal-ligand complex in catalytic processes. The amine group can also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Propanamine, N,N-dimethyl-: A tertiary amine with two methyl groups attached to the nitrogen atom.
1-Propanamine, N,N-diethyl-: A tertiary amine with two ethyl groups attached to the nitrogen atom.
1-Propanamine, N,N-bis[2-(diphenylphosphino)propyl]-: Similar structure but with propyl groups instead of ethyl groups.
Uniqueness
1-Propanamine, N,N-bis[2-(diphenylphosphino)ethyl]- is unique due to the presence of diphenylphosphinoethyl groups, which provide enhanced steric and electronic properties compared to simpler alkyl-substituted amines. This uniqueness makes it particularly valuable in coordination chemistry and catalysis, where the specific electronic and steric properties of the ligand can significantly influence the reactivity and selectivity of the metal-ligand complex.
Eigenschaften
CAS-Nummer |
30824-25-0 |
|---|---|
Molekularformel |
C31H35NP2 |
Molekulargewicht |
483.6 g/mol |
IUPAC-Name |
N,N-bis(2-diphenylphosphanylethyl)propan-1-amine |
InChI |
InChI=1S/C31H35NP2/c1-2-23-32(24-26-33(28-15-7-3-8-16-28)29-17-9-4-10-18-29)25-27-34(30-19-11-5-12-20-30)31-21-13-6-14-22-31/h3-22H,2,23-27H2,1H3 |
InChI-Schlüssel |
AZTDVYSUJPFZHY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCP(C1=CC=CC=C1)C2=CC=CC=C2)CCP(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


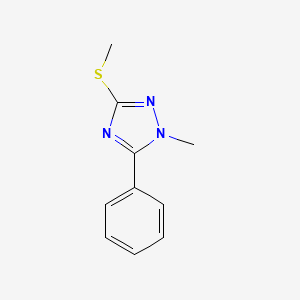

![{[(2-Methylbutan-2-yl)oxy]methyl}benzene](/img/structure/B14688580.png)
![7-(Propan-2-ylidene)-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14688583.png)
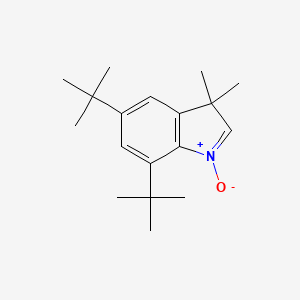
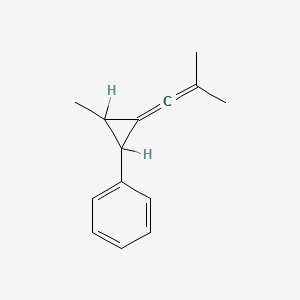

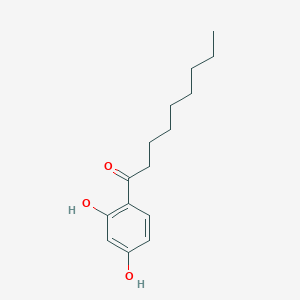
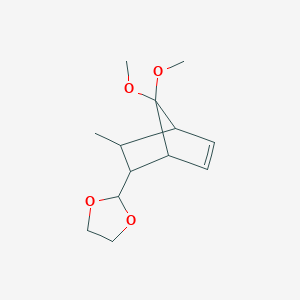
![4-Phenyl-1,3,4,5-tetrahydro-2H-indeno[1,2-d]pyrimidin-2-one](/img/structure/B14688621.png)
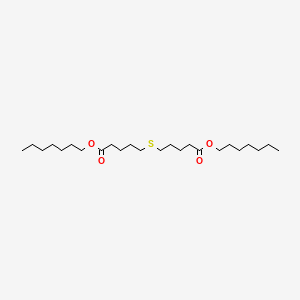
![Bis(trimethylsilyl) 2-(1-{6-[(trimethylsilyl)amino]-9H-purin-9-yl}-2-[(trimethylsilyl)oxy]ethoxy)-2-[(trimethylsilyl)oxy]propyl phosphate](/img/structure/B14688663.png)
